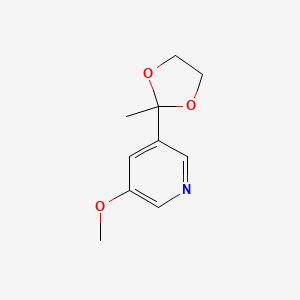

3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(13-3-4-14-10)8-5-9(12-2)7-11-6-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTGCKBXEWCPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC(=CN=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670133 | |

| Record name | 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072933-64-2 | |

| Record name | 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine

An In-depth Technical Guide to the Synthesis of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine

Foreword: Strategic Importance of the Target Heterocycle

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of heterocyclic building blocks is paramount. This compound is a pyridine derivative of significant value, engineered with functionalities that offer a versatile platform for molecular elaboration. The methoxy group acts as a key electronic modulator, while the dioxolane moiety serves as a robust protecting group for a ketone, which can be unmasked for subsequent transformations. This compound is a crucial intermediate in the synthesis of more complex molecules, including indole derivatives with potential anticancer activity and cholinergic drugs for treating gastrointestinal diseases.[1]

This guide provides an in-depth, field-proven perspective on the efficient synthesis of this target molecule. We will dissect a reliable three-step synthetic pathway, moving beyond a mere recitation of procedural steps to explore the underlying chemical principles, the rationale for specific experimental choices, and the critical parameters that ensure a successful and reproducible outcome.

Overall Synthetic Strategy

The synthesis is logically approached in three distinct stages, starting from a commercially available di-substituted pyridine. The core strategy involves:

-

Selective Nucleophilic Aromatic Substitution (SNAr): Introduction of the C3-methoxy group onto a 3,5-dibromopyridine scaffold.

-

Organometallic C-C Bond Formation: Conversion of the remaining C5-bromo substituent to an acetyl group via a Grignard reaction.

-

Carbonyl Protection: Masking of the newly installed acetyl group as a cyclic ketal to yield the final product.

This sequence is designed for efficiency and control, utilizing well-established and scalable reaction classes.

Caption: A three-step synthetic pathway to the target compound.

Part 1: Synthesis of 3-Bromo-5-methoxypyridine

The initial step involves a regioselective nucleophilic aromatic substitution on 3,5-dibromopyridine. The electron-withdrawing nature of the pyridine nitrogen and the two bromine atoms sufficiently activates the ring for nucleophilic attack, with the C3 and C5 positions being electronically similar. The mono-substitution is achieved by controlling the stoichiometry of the nucleophile.

Experimental Protocol

| Reagent/Parameter | Value/Description | Molar Eq. | Rationale |

| Starting Material | 3,5-Dibromopyridine | 1.0 | Commercially available, activated substrate. |

| Nucleophile | Sodium Methoxide (prepared from Na metal and Methanol) | ~1.5 | Strong nucleophile for SNAr. Excess ensures full consumption of the limiting reagent. |

| Solvent | N,N-Dimethylformamide (DMF), anhydrous | - | A polar aprotic solvent is ideal for stabilizing the charged Meisenheimer complex intermediate and promoting the reaction rate. |

| Temperature | 70-90 °C | - | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions like di-substitution.[2] |

| Reaction Time | 1-4 hours | - | Monitored by TLC or GC-MS for completion. |

| Work-up | Quench with ice-water | - | The product is a solid that is poorly soluble in water, causing it to precipitate upon quenching, which simplifies isolation via filtration.[2][3] |

Detailed Methodology

-

Preparation of Sodium Methoxide: Under an inert atmosphere (e.g., Argon), sodium metal pellets (1.05 eq) are cautiously added in portions to anhydrous methanol. The reaction is allowed to proceed until all the sodium has dissolved. The excess methanol is then removed under reduced pressure. The resulting sodium methoxide is azeotroped with anhydrous toluene and evaporated to dryness to ensure complete removal of residual water and methanol.[4]

-

Reaction Setup: The dried sodium methoxide is dissolved in anhydrous N,N-dimethylformamide (DMF). To this solution, 3,5-dibromopyridine (1.0 eq) is added.[4]

-

Reaction Execution: The mixture is heated to 70 °C and stirred for approximately 4 hours.[2][3] Progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature and then slowly poured into a beaker containing an ice/water mixture.[3] The resulting precipitate is collected by vacuum filtration. The filter cake is washed with cold water and dried under reduced pressure to yield 3-bromo-5-methoxypyridine as an off-white solid.[2] Further purification can be achieved by flash column chromatography on silica gel (eluting with ethyl acetate in hexanes) if required.[2]

Part 2: Grignard Formation and Acetylation to 3-Acetyl-5-methoxypyridine

This critical step constructs the required carbon-carbon bond to form the acetyl group. It leverages the classic Grignard reaction, where the aryl bromide is converted into a highly nucleophilic organomagnesium species, which then attacks an acetylating agent.

Causality and Control in Grignard Reactions

The success of this step hinges on the rigorous exclusion of water and protic sources. Grignard reagents are exceptionally strong bases and will readily deprotonate any available water, alcohol, or even trace acidic protons, quenching the reagent and halting the desired reaction.[5] Anhydrous solvents (typically diethyl ether or THF) and flame-dried glassware are mandatory. The reaction is exothermic and requires careful temperature management, especially during the subsequent quenching with the electrophile.[5]

Experimental Protocol

| Reagent/Parameter | Value/Description | Molar Eq. | Rationale |

| Starting Material | 3-Bromo-5-methoxypyridine | 1.0 | The organohalide precursor for the Grignard reagent. |

| Reagent | Magnesium turnings | ~1.2 | Forms the organometallic reagent. A slight excess is used to ensure complete reaction. |

| Solvent | Tetrahydrofuran (THF), anhydrous | - | Ethereal solvent is essential to solvate and stabilize the Grignard reagent. |

| Initiator | A small crystal of Iodine | - | Often used to etch the passivating oxide layer on the magnesium surface to initiate the reaction. |

| Electrophile | Acetyl Chloride | ~1.1 | The source of the acetyl group. Added at low temperature to control the exothermic reaction. |

| Temperature | Reflux (for formation), -78 °C (for quenching) | - | Formation requires heating to initiate and sustain the reaction. Quenching is done at low temperature to prevent side reactions. |

| Work-up | Saturated aqueous NH₄Cl | - | A mild acidic quench to neutralize the reaction and hydrolyze the magnesium alkoxide intermediate. |

Detailed Methodology

-

Reaction Setup: To an oven-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq).

-

Grignard Formation: A solution of 3-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF is added to the dropping funnel. A small portion of this solution is added to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by gentle boiling), a single crystal of iodine can be added, or the flask can be gently warmed. Once initiated, the remainder of the bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Acetylation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. Acetyl chloride (1.1 eq) dissolved in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below -60 °C.

-

Work-up and Isolation: After the addition is complete, the reaction is allowed to warm to room temperature. It is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield 3-acetyl-5-methoxypyridine.

Part 3: Ketal Protection to Yield the Final Product

The final step is the protection of the ketone functionality as a 2-methyl-1,3-dioxolane. This is an equilibrium-controlled reaction that is driven to completion by the removal of water, a byproduct of the reaction.

The Principle of Acetal Formation

The formation of an acetal (or ketal from a ketone) is an acid-catalyzed process involving the reaction of a carbonyl compound with two equivalents of an alcohol, or in this case, one equivalent of a diol (ethylene glycol) to form a more stable cyclic ketal.[6][7] To drive the reaction forward and achieve a high yield, the water produced must be continuously removed from the reaction mixture, a classic application of Le Chatelier's principle. This is most effectively accomplished using a Dean-Stark apparatus.[6]

Experimental Protocol

| Reagent/Parameter | Value/Description | Molar Eq. | Rationale |

| Starting Material | 3-Acetyl-5-methoxypyridine | 1.0 | The ketone to be protected. |

| Reagent | Ethylene Glycol | ~5.0 | Serves as both the diol for ketal formation and as a solvent. A large excess drives the equilibrium. |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) | 0.05 (catalytic) | A strong acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. |

| Solvent | Toluene | - | Forms an azeotrope with water, facilitating its removal via a Dean-Stark apparatus. |

| Temperature | Reflux | - | The temperature required to distill the toluene/water azeotrope. |

| Apparatus | Dean-Stark trap | - | Essential for the continuous removal of water to drive the reaction to completion.[6] |

| Work-up | Saturated aqueous NaHCO₃ | - | Neutralizes the acidic catalyst before extraction. |

Detailed Methodology

-

Reaction Setup: A round-bottom flask is charged with 3-acetyl-5-methoxypyridine (1.0 eq), toluene, ethylene glycol (5.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq). The flask is fitted with a Dean-Stark apparatus and a reflux condenser.

-

Reaction Execution: The mixture is heated to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. The reaction is continued until no more water is collected, indicating completion.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic solution is washed with saturated aqueous sodium bicarbonate solution (to remove the p-TsOH catalyst), followed by water and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil or solid is purified by flash column chromatography to afford the final product, this compound.

Conclusion

This guide has detailed a robust and logical three-step synthesis for this compound, a valuable heterocyclic building block. By understanding the causality behind each procedural choice—from the SNAr mechanism and the stringent requirements of Grignard chemistry to the equilibrium dynamics of ketal protection—researchers can confidently and reproducibly execute this synthesis. The presented protocols, grounded in established chemical principles, provide a self-validating framework for obtaining this key intermediate, paving the way for its application in the discovery and development of novel chemical entities.

References

- This compound - Benchchem. Benchchem.

- 3-Bromo-5-methoxypyridine synthesis - ChemicalBook. ChemicalBook.

- Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine - Benchchem. Benchchem.

- A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis - Benchchem. Benchchem.

- 3-Bromo-5-methoxypyridine | 50720-12-2 - ChemicalBook. ChemicalBook.

- 3-Bromo-5-methoxypyridine - Chem-Impex. Chem-Impex.

- Grignard Reaction. University of Wisconsin-Madison Chemistry Department.

- 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Organic Chemistry Portal.

- Acetals as protecting groups and thioacetals (video) - Khan Academy. Khan Academy.

- Supporting Information - Digital CSIC. Digital.CSIC.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Bromo-5-methoxypyridine | 50720-12-2 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. Khan Academy [khanacademy.org]

An In-Depth Technical Guide to 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS: 1072933-64-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine is a substituted pyridine derivative that has emerged as a valuable intermediate in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a pyridine core functionalized with a methoxy group and a protected acetyl group (as a 2-methyl-1,3-dioxolane), offers a strategic advantage for the construction of complex molecular frameworks. Pyridine and its derivatives are ubiquitous in pharmaceuticals, owing to their ability to engage in various biological interactions and their favorable pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, a detailed synthetic pathway with mechanistic insights, analytical characterization, and its applications in the synthesis of bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1072933-64-2 | [3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [3] |

| Molecular Weight | 195.22 g/mol | [3] |

| Exact Mass | 195.09000 | [3] |

| LogP | 1.31 | [3] |

| Polar Surface Area (PSA) | 40.58 Ų | [3] |

The moderate lipophilicity, as indicated by the LogP value, and its polarity suggest good solubility in a range of organic solvents, which is advantageous for its use in various reaction conditions.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that hinges on the strategic functionalization of the pyridine ring and the protection of a key functional group. The overall synthetic strategy involves the preparation of a key intermediate, 3-acetyl-5-methoxypyridine, followed by the protection of the acetyl group as a ketal.

Part 1: Synthesis of 3-Acetyl-5-methoxypyridine

The synthesis of the precursor, 3-acetyl-5-methoxypyridine, can be approached from commercially available starting materials such as 3,5-dibromopyridine.

Reaction Scheme:

Sources

An In-depth Technical Guide to 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine, a heterocyclic building block of increasing importance in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into its molecular structure, synthesis, characterization, and potential applications.

Introduction and Molecular Overview

This compound, with the CAS Number 1072933-64-2, is a pyridine derivative featuring a methoxy group at the 3-position and a ketal-protected acetyl group (as a 2-methyl-1,3-dioxolane) at the 5-position.[1][2] This unique substitution pattern makes it a valuable intermediate for the synthesis of complex molecular architectures.

The presence of the dioxolane moiety serves as a protecting group for a reactive ketone functionality. This strategic protection allows for selective chemical transformations at other positions of the pyridine ring, which can later be deprotected to reveal the acetyl group for further derivatization. The methoxy group, an electron-donating substituent, influences the reactivity of the pyridine ring, directing electrophilic aromatic substitution and modifying the overall electronic properties of the molecule.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 195.22 g/mol | [1][2] |

| CAS Number | 1072933-64-2 | [1][2] |

| LogP | 1.31 | [1] |

| Polar Surface Area | 40.58 Ų | [1] |

| Predicted Boiling Point | 311.4±42.0 °C | [3] |

| Predicted Density | 1.144±0.06 g/cm³ | [3] |

The moderate lipophilicity, as indicated by the LogP value, suggests that this molecule possesses a balance of aqueous and lipid solubility, a desirable characteristic for potential drug candidates.[1]

Caption: 2D representation of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not extensively detailed in readily available literature. However, a logical and field-proven synthetic strategy involves a two-step process starting from a suitable precursor, 3-acetyl-5-methoxypyridine. This approach leverages the strategic use of a protecting group to facilitate the synthesis.

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for the target molecule.

Step 1: Ketalization of 3-Acetyl-5-methoxypyridine

The core of this synthesis is the protection of the ketone functionality of 3-acetyl-5-methoxypyridine as a cyclic ketal. This is a standard and highly efficient method for protecting ketones from nucleophilic attack or reduction.

Causality Behind Experimental Choices:

-

Reactants: 3-acetyl-5-methoxypyridine serves as the starting material. Ethylene glycol is used to form the five-membered dioxolane ring, which is a very stable protecting group.

-

Catalyst: An acid catalyst, typically p-toluenesulfonic acid (p-TsOH), is employed to protonate the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by the diol.

-

Solvent and Conditions: Toluene is a common solvent for this reaction as it forms an azeotrope with water. By using a Dean-Stark apparatus, the water generated during the reaction can be continuously removed, driving the equilibrium towards the formation of the ketal product. Refluxing the mixture ensures a sufficient reaction rate.

Self-Validating Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-acetyl-5-methoxypyridine (1.0 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

-

Reaction Execution: Heat the mixture to reflux. The formation of water will be observed in the Dean-Stark trap. Continue the reaction until no more water is collected, which typically indicates the completion of the reaction.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

-

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methoxy group, the methyl group of the dioxolane, and the ethylene glycol-derived protons.

-

The three aromatic protons on the pyridine ring will appear as distinct multiplets or singlets in the aromatic region (typically δ 7.0-8.5 ppm).

-

The methoxy group protons will present as a sharp singlet around δ 3.8-4.0 ppm.

-

The methyl group on the dioxolane ring will appear as a singlet around δ 1.6-1.8 ppm.

-

The four protons of the ethylene glycol moiety will likely appear as a multiplet or two distinct multiplets in the region of δ 3.9-4.2 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm).

-

The methoxy carbon will appear around δ 55-60 ppm.

-

The quaternary carbon of the dioxolane ring (C-2) will be observed in the region of δ 100-110 ppm.

-

The methyl carbon on the dioxolane will be found at approximately δ 25-30 ppm.

-

The two carbons of the ethylene glycol moiety will resonate around δ 65-70 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-O-C stretching (ether and ketal): Strong bands are expected in the region of 1050-1250 cm⁻¹.

-

C=N and C=C stretching (pyridine ring): Multiple bands will be observed in the 1400-1600 cm⁻¹ region.

-

C-H stretching (aromatic and aliphatic): Bands will appear around 2850-3100 cm⁻¹.

-

The absence of a strong carbonyl (C=O) absorption band around 1700 cm⁻¹ confirms the successful protection of the ketone.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 195.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of a methyl group (m/z = 180) and fragmentation of the dioxolane ring. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition.[1]

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile building block with significant potential in the development of novel therapeutics and complex organic molecules.

-

Intermediate for Indole Derivatives: This compound serves as a key precursor in the synthesis of various indole derivatives.[1] Indole scaffolds are prevalent in a wide range of biologically active natural products and pharmaceuticals, exhibiting activities such as anticancer and antimicrobial properties.[1]

-

Synthesis of Cholinergic Drugs: It is an important intermediate in the preparation of cholinergic drugs, which are used in the treatment of gastrointestinal diseases.[1] The structural features of this molecule allow for modifications that can lead to new therapeutic agents targeting cholinergic receptors.[1]

-

Scaffold for Medicinal Chemistry: The pyridine core is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs. The specific substitution pattern of this molecule provides multiple points for diversification, allowing medicinal chemists to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

Caption: Key application areas of the title compound.

Conclusion

This compound is a strategically designed molecule that holds significant promise as a synthetic intermediate. Its protected ketone functionality, combined with the electronic properties of the substituted pyridine ring, provides chemists with a versatile tool for the construction of complex and biologically active molecules. This guide has outlined its fundamental properties, a robust and logical synthetic approach, and its key applications, providing a solid foundation for researchers and developers working in the fields of organic synthesis and medicinal chemistry.

References

-

This compound. Amerigo Scientific. Available at: [Link]

Sources

Unraveling the Neuromodulatory Potential of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine: A Technical Guide to Mechanistic Elucidation

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive strategy for the mechanistic elucidation of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine, a pyridine derivative with potential applications in neuroscience and pharmacology. While primarily documented as a versatile synthetic intermediate for cholinergic compounds, its core structure, a privileged scaffold in central nervous system (CNS) drug discovery, suggests a latent potential for direct neuromodulatory activity.[1][2][3][4][5][6] This document provides a series of structured, field-proven experimental workflows designed to rigorously test the hypothesis that this compound may act as a modulator of key ligand-gated ion channels, specifically nicotinic acetylcholine receptors (nAChRs) and γ-aminobutyric acid type A (GABAA) receptors. We will detail the scientific rationale, step-by-step protocols for binding and functional assays, and a framework for data interpretation, thereby creating a self-validating system for investigating this and other novel chemical entities.

Introduction: The Scientific Premise

This compound is a heterocyclic compound (CAS: 1072933-64-2) with a molecular weight of 195.22 g/mol . Its structure features a pyridine ring, a common motif in a vast array of CNS-active drugs, substituted with a methoxy group and a protected acetyl group (in the form of a 2-methyl-1,3-dioxolane).[1][5] The established use of this molecule as a precursor in the synthesis of cholinergic drugs provides a strong logical starting point for our investigation.[7] The cholinergic system, which utilizes acetylcholine (ACh), is fundamental to cognitive processes, and its modulation is a key strategy in treating neurological disorders.[8][9][10]

Furthermore, the pyridine scaffold is also integral to many modulators of the GABAA receptor, the primary mediator of fast synaptic inhibition in the brain.[11][12][13][14] Given this structural precedent, a dual-hypothesis approach is warranted. We will therefore systematically investigate the compound's potential to modulate both nAChRs and GABAA receptors.

Our core hypotheses are:

-

Hypothesis 1: this compound acts as a modulator (agonist, antagonist, or allosteric modulator) of one or more subtypes of nicotinic acetylcholine receptors.

-

Hypothesis 2: this compound acts as a modulator of GABAA receptors, potentially at the benzodiazepine binding site or another allosteric site.

This guide will provide the experimental framework to test these hypotheses, moving from initial binding assessment to functional characterization.

Phase 1: Target Engagement and Binding Affinity

The foundational step in characterizing a novel compound is to determine if it physically interacts with the hypothesized molecular targets. Radioligand binding assays are a robust and sensitive method for quantifying this interaction.[15]

Rationale for Target Selection

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels crucial for fast synaptic transmission in both the central and peripheral nervous systems.[16][17][18] Their dysfunction is implicated in Alzheimer's disease, nicotine addiction, and schizophrenia. The documented use of our topic compound as a building block for cholinergic drugs makes nAChRs a primary target for investigation.

-

GABAA Receptors: These are the principal inhibitory neurotransmitter receptors in the CNS and are the targets for major drug classes like benzodiazepines and barbiturates.[11][12][14] The pyridine nucleus is a known pharmacophore for GABAA receptor modulators, making this a logical secondary target.[1]

Experimental Workflow: Radioligand Binding Assays

The following diagram outlines the general workflow for competitive radioligand binding assays.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocols

Protocol 2.3.1: nAChR Binding Assay

-

Membrane Preparation: Homogenize rat brain cortex (a rich source of α4β2 and α7 nAChRs) or membranes from HEK293 cells stably expressing specific nAChR subtypes (e.g., α4β2, α7) in ice-cold lysis buffer.[19]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plates for 60-90 minutes at 4°C or room temperature to reach equilibrium.

-

Termination & Separation: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash filters with ice-cold wash buffer.[20]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[15]

Protocol 2.3.2: GABAA Receptor Binding Assay

-

Membrane Preparation: Prepare membranes from rat cerebellum or cortex, or from cell lines expressing specific GABAA receptor subunit combinations (e.g., α1β2γ2).[21]

-

Assay Setup: To investigate binding at the benzodiazepine site, use the radioligand [³H]-Flunitrazepam or [³H]-Flumazenil.[22] Combine membranes, radioligand, and the test compound in a 96-well plate.

-

Incubation, Termination, and Quantification: Follow steps 3-5 as described in Protocol 2.3.1.

-

Data Analysis: Calculate IC₅₀ and Ki values as described above.

Anticipated Data and Interpretation

The primary output will be the binding affinity (Ki) of the compound for each receptor subtype tested. This data can be summarized as follows:

| Target Receptor Subtype | Radioligand Used | Test Compound Kᵢ (nM) |

| nAChR α4β2 | [³H]-Cytisine | Hypothetical Value |

| nAChR α7 | [³H]-MLA | Hypothetical Value |

| GABAAR (BZD site) | [³H]-Flunitrazepam | Hypothetical Value |

A low nanomolar to micromolar Ki value would indicate significant binding and justify proceeding to functional assays. If no significant binding is observed, the hypotheses would be revisited, and other potential CNS targets might be considered.

Phase 2: Functional Characterization

Demonstrating that a compound binds to a receptor is only the first step. The critical next phase is to determine the functional consequence of this binding: does it activate the receptor (agonist), block it (antagonist), or modify its response to the endogenous ligand (allosteric modulator)? For ion channels like nAChRs and GABAA receptors, electrophysiology is the gold standard for functional characterization.[23][24][25]

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique, typically using Xenopus laevis oocytes expressing the target receptor, allows for precise measurement of ion flow (current) through the channel in response to chemical stimuli.

Caption: General workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Detailed Protocols for Functional Assessment

Protocol 3.2.1: Characterizing nAChR Modulation

-

Oocyte Expression: Inject Xenopus oocytes with cRNA encoding the subunits for the desired nAChR subtype (e.g., α4 and β2).

-

Recording Setup: Perform TEVC recordings, clamping the membrane potential at -70 mV.

-

Agonist Test: Apply increasing concentrations of this compound alone to the oocyte. An inward current would indicate agonist activity.

-

Antagonist Test: Apply a fixed, sub-maximal concentration of acetylcholine (ACh) (e.g., EC₅₀) to elicit a control current. Then, co-apply ACh with increasing concentrations of the test compound. A reduction in the ACh-evoked current would indicate competitive or non-competitive antagonism.

-

Allosteric Modulator Test: To test for positive allosteric modulation (PAM), co-apply a low, threshold concentration of ACh (e.g., EC₁₀) with the test compound. Potentiation of the current would suggest PAM activity.

Protocol 3.2.2: Characterizing GABAA Receptor Modulation

-

Oocyte Expression: Inject oocytes with cRNA for GABAA receptor subunits (e.g., α1, β2, γ2).

-

Recording Setup: Perform TEVC recordings as described above.

-

Modulator Test: Apply a low concentration of GABA (e.g., EC₅-EC₂₀) to elicit a small baseline current. Co-apply this concentration of GABA with increasing concentrations of the test compound.

-

Potentiation of the GABA-evoked current suggests positive allosteric modulation (similar to benzodiazepines).[26]

-

Inhibition of the GABA-evoked current suggests negative allosteric modulation.

-

Data Interpretation and Quantitative Analysis

The electrophysiological data will allow for the determination of key pharmacological parameters:

| Parameter | Description | Implication |

| EC₅₀ | Effective concentration for 50% of maximal response | Potency as an agonist. |

| IC₅₀ | Inhibitory concentration for 50% of control response | Potency as an antagonist. |

| Eₘₐₓ | Maximum effect produced by the compound | Efficacy relative to the endogenous ligand. |

These results will definitively classify the compound's functional activity at the specific receptor subtype, providing a clear picture of its mechanism of action.

Concluding Remarks and Future Directions

This guide presents a logical, hypothesis-driven framework for elucidating the mechanism of action of this compound. By systematically progressing from binding assays to functional electrophysiology, researchers can build a comprehensive pharmacological profile of the compound.

Positive findings from these studies—specifically the identification of potent and selective activity at a particular nAChR or GABAAR subtype—would be a significant development. Such a result would warrant further investigation, including:

-

Subtype Selectivity Profiling: Expanding the assays to a broader panel of receptor subtypes.

-

In Vivo Studies: Progressing to animal models to assess behavioral effects, such as assays for cognition, anxiety, or sedation, depending on the identified mechanism.[27][28][29]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.

By following this rigorous, self-validating approach, the scientific community can unlock the full therapeutic potential hidden within this and other novel chemical structures.

References

-

Benzodiazepine binding to GABA(A) receptors. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Pyridine alkaloids with activity in the central nervous system. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Developmental regulation of GABAergic gene expression in forebrain cholinergic neurons. (n.d.). eLife. Retrieved January 19, 2026, from [Link]

-

GABA Receptor Physiology and Pharmacology. (n.d.). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

-

Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). (2025, July 24). Marin Biologic Laboratories. Retrieved January 19, 2026, from [Link]

-

Ion Channel Screening - Assay Guidance Manual. (2012, October 1). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021, October 15). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Nicotinic acetylcholine receptor. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

GABAA receptor. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Cholinergic Phenotypes of Acetyl-CoA with ATP-Citrate Lyase Link. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

In Vitro Assays | Electrophysiology. (n.d.). Axxam SpA. Retrieved January 19, 2026, from [Link]

-

Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (2018, May 16). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. (2018, April 4). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

-

New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Pyridine alkaloids with activity in the central nervous system. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

In vivo optogenetic identification and manipulation of GABAergic interneuron subtypes. (2023, November 17). arXiv.org. Retrieved January 19, 2026, from [Link]

-

Nicotinic acetylcholine receptors. (2008, January 4). Scholarpedia. Retrieved January 19, 2026, from [Link]

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI. Retrieved January 19, 2026, from [Link]

-

GABA_A receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 19, 2026, from [Link]

-

Ion Channel Assays. (n.d.). Charles River Laboratories. Retrieved January 19, 2026, from [Link]

-

A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Mapping of the benzodiazepine recognition site on GABA(A) receptors. (n.d.). ClinPGx. Retrieved January 19, 2026, from [Link]

-

Ion Channel Assay Services. (n.d.). ION Biosciences. Retrieved January 19, 2026, from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 19, 2026, from [Link]

-

GPCR Assay Services. (n.d.). ION Biosciences. Retrieved January 19, 2026, from [Link]

-

Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. (n.d.). Cleveland Clinic. Retrieved January 19, 2026, from [Link]

-

Nicotinic Acetylcholine Receptor Efficacy and Pharmacological Properties of 3-(Substituted phenyl)-2β-substituted Tropanes. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

Biochemistry and binding assay a, FSEC of GABAA receptor with and... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

-

In Silico Electrophysiological Investigation of Transient Receptor Potential Melastatin-4 Ion Channel Biophysics to Study Detrusor Overactivity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 19, 2026, from [Link]

-

A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

-

GABAA receptors: structure, function, pharmacology, and related disorders. (2021, August 21). PubMed. Retrieved January 19, 2026, from [Link]

-

Cholinergic Excitation of Septohippocampal GABA But Not Cholinergic Neurons: Implications for Learning and Memory. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Video: Cholinergic Receptors: Nicotinic. (2023, September 22). JoVE. Retrieved January 19, 2026, from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

(PDF) New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021, October 4). ResearchGate. Retrieved January 19, 2026, from [Link]

-

In silico prediction and in vivo testing of promoters targeting GABAergic inhibitory neurons. (2023, February 4). Molecular Therapy. Retrieved January 19, 2026, from [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cholinergic Phenotypes of Acetyl-CoA with ATP-Citrate Lyase Link [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. GABAA receptor - Wikipedia [en.wikipedia.org]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 17. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 18. Video: Cholinergic Receptors: Nicotinic [jove.com]

- 19. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. axxam.com [axxam.com]

- 25. criver.com [criver.com]

- 26. ClinPGx [clinpgx.org]

- 27. [2311.10410] In vivo optogenetic identification and manipulation of GABAergic interneuron subtypes [arxiv.org]

- 28. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In silico prediction and in vivo testing of promoters targeting GABAergic inhibitory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a titan in the landscape of medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold." This guide provides a comprehensive technical overview of the pivotal role of pyridine derivatives in contemporary drug discovery, from fundamental synthetic strategies to their application in combating a wide spectrum of human diseases. We will delve into the causality behind experimental choices, provide detailed protocols for synthesis and biological evaluation, and explore the intricate signaling pathways modulated by these remarkable compounds.

The Enduring Importance of the Pyridine Moiety in Medicinal Chemistry

The prevalence of the pyridine nucleus in FDA-approved drugs is a testament to its significance. Analysis of drugs approved over the last decade reveals that pyridine is one of the most frequently occurring azaheterocycles.[1] This is not a matter of chance; the pyridine ring offers several key advantages in drug design:

-

Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be protonated, which can significantly enhance the aqueous solubility and bioavailability of a drug molecule.[2] The dipole moment introduced by the nitrogen atom also influences how the molecule interacts with its biological target and its overall pharmacokinetic profile.

-

Metabolic Stability: The pyridine ring can be strategically incorporated into a drug candidate to block sites of metabolic degradation, thereby improving its metabolic stability and prolonging its duration of action.[1]

-

Versatile Synthetic Handles: The pyridine ring can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's biological activity.[1]

-

Bioisosteric Replacement: Pyridine can serve as a bioisostere for a phenyl ring, offering a similar size and shape while introducing a key hydrogen bond acceptor and altering the electronic distribution. This substitution can lead to dramatic improvements in potency and selectivity.

Foundational Synthetic Methodologies for Pyridine Derivatives

The construction of the pyridine core and its subsequent derivatization are critical skills for any medicinal chemist. Several classical and modern synthetic methods are routinely employed.

Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis remains a robust and widely used method for the preparation of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[3][4] The reaction is a multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[3]

Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative [4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

-

Solvent Addition: Add ethanol (10-20 mL) as the solvent.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion (typically 4-6 hours), allow the mixture to cool to room temperature. If the product precipitates, collect the solid by filtration and wash with cold ethanol. If not, remove the ethanol under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Oxidation to the Pyridine:

-

Dissolution: In a round-bottom flask, dissolve the 1,4-dihydropyridine (1.0 mmol) in a suitable solvent such as acetonitrile (10-20 mL).

-

Oxidant Addition: Add an oxidizing agent such as manganese dioxide (5-10 equivalents).

-

Reaction: Stir the mixture at room temperature or with gentle heating, monitoring by TLC.

-

Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the oxidant.

-

Purification: Remove the solvent under reduced pressure and purify the resulting pyridine derivative by column chromatography or recrystallization.

Chichibabin Pyridine Synthesis

The Chichibabin synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or an amine to form pyridine rings.[5] A variation of this, the Chichibabin amination, is a method for producing 2-aminopyridine derivatives by the reaction of pyridine with sodium amide.[6]

Experimental Protocol: Chichibabin Amination of Pyridine [7]

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add freshly powdered sodium amide (1.2 equivalents).

-

Solvent and Reactant Addition: Under a nitrogen atmosphere, add anhydrous toluene or xylene. Begin stirring and then add pyridine (1.0 equivalent) dropwise.

-

Reaction: Heat the mixture to reflux (110-130°C) for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas and the formation of a reddish color.

-

Quenching: After cooling to room temperature, cautiously quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude 2-aminopyridine by recrystallization or column chromatography.

Safety Note: Sodium amide is a highly reactive and moisture-sensitive reagent. All operations should be conducted under an inert, anhydrous atmosphere with appropriate personal protective equipment.

Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to construct C-C and C-N bonds. The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, is a powerful tool for the derivatization of pyridine rings.

Pyridine Derivatives in Oncology: Targeting Kinases and Beyond

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyridine derivatives have emerged as a particularly successful class of kinase inhibitors.

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[8] Several FDA-approved pyridine-containing drugs, such as Sorafenib and Regorafenib, function as VEGFR-2 inhibitors.

Mechanism of Action: Pyridine-based VEGFR-2 inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the autophosphorylation of the receptor and the initiation of downstream signaling cascades, such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[8]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [9]

-

Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu,Tyr)).

-

Plate Setup: Add the master mixture to the wells of a 96-well plate.

-

Inhibitor Addition: Add serial dilutions of the pyridine-based test compounds to the wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 enzyme to all wells except the blank.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

-

Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay (e.g., Kinase-Glo®). The decrease in luminescence is proportional to the kinase activity.

-

Data Analysis: Calculate the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound | VEGFR-2 IC50 (µM) | Reference |

| Sorafenib | 0.09 | [10] |

| Compound 10 | 0.12 | [10] |

| Compound 8 | 0.13 | [10] |

| Compound 9 | 0.13 | [10] |

Table 1: IC50 values of selected pyridine derivatives against VEGFR-2.

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell survival and proliferation by regulating downstream signaling pathways, including the JAK/STAT and PI3K/AKT pathways.[11]

Pyridine Derivatives in Neurodegenerative Disorders

The development of therapies for neurodegenerative diseases like Alzheimer's disease (AD) is a major challenge. Pyridine derivatives have shown promise by targeting multiple facets of the disease pathology.

Modulators of Amyloid-β Aggregation

The aggregation of the amyloid-β (Aβ) peptide into toxic oligomers and plaques is a central event in the pathogenesis of AD. Several pyridine derivatives have been shown to inhibit this process.[12] For example, the pyridine amine derivative PAT has been demonstrated to inhibit both self- and metal-induced Aβ aggregation.[11]

Cholinesterase and GSK-3β Inhibitors

Inhibiting acetylcholinesterase (AChE) to increase acetylcholine levels in the brain is a current therapeutic strategy for AD. Many pyridine derivatives have been developed as potent AChE inhibitors.[2] Furthermore, glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, another hallmark of AD. Pyrrolo[2,3-b]pyridine derivatives have been identified as potent GSK-3β inhibitors with IC50 values in the nanomolar range.[13]

| Compound | Target | IC50 | Reference |

| Carbamate 8 | hAChE | 0.153 µM | [14] |

| Pyrrolo[2,3-b]pyridine 41 | GSK-3β | 0.22 nM | [13] |

| Pyridinyl aminohydantoin (S)-4g | BACE1 | 20 nM | [15] |

Table 2: Inhibitory activities of selected pyridine derivatives against AD-related targets.

Pyridine Derivatives as Antimicrobial and Antiviral Agents

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial and antiviral agents. The pyridine scaffold is a valuable starting point for the development of such compounds.

Antibacterial Agents

Pyridine derivatives have demonstrated broad-spectrum antibacterial activity.[16] One important target is DNA gyrase, an essential bacterial enzyme. Pyridine-3-carboxamide-6-yl-ureas have been designed as inhibitors of the ATPase subunit of DNA gyrase, showing potent activity against Gram-positive bacteria.[2]

Antiviral Agents

Pyridine-containing compounds have been investigated for their activity against a range of viruses, including HIV, influenza, and SARS-CoV-2.[17] For instance, pyridinone derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[14] Additionally, pyridine derivatives have been synthesized and evaluated as inhibitors of influenza neuraminidase.[1]

Experimental Workflow for Evaluating Pyridine Derivatives

A typical workflow for the discovery and preclinical evaluation of pyridine derivatives involves a multi-step process.

Experimental Protocol: Western Blot for Phosphoprotein Analysis [1]

-

Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Future Perspectives

The versatility of the pyridine scaffold ensures its continued prominence in drug discovery. Future efforts will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient and environmentally friendly methods for the synthesis and functionalization of pyridine derivatives.

-

Targeting New Biological Pathways: The exploration of pyridine derivatives as modulators of novel and challenging drug targets.

-

Fragment-Based Drug Design: The use of pyridine-containing fragments as starting points for the development of new lead compounds.

-

PROTACs and Molecular Glues: The incorporation of the pyridine scaffold into novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs) and molecular glues.

References

-

A Brief View on Pyridine Compounds. (n.d.). Open Access Journals. Retrieved January 19, 2026, from [Link]

-

Dwivedi, A. R., Jaiswal, S., Kukkar, D., Kumar, R., Singh, T. G., Singh, M. P., Gaidhane, A. M., Lakhanpal, S., Prasad, K. N., & Kumar, B. (2025). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 16(1), 12-36. [Link]

-

Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Li, Y., Wang, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. [Link]

-

Xu, C., Wang, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry, 172, 135-146. [Link]

-

Di Martino, R. M., De Monte, C., Varchi, G., G G G, ... & Bartolini, M. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 446-457. [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 19, 2026, from [Link]

-

Najar, A. G., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), e2100033. [Link]

-

Basak, S., Mukherjee, A., & Ghosh, B. (n.d.). Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Ono, M., Haratake, M., Nakayama, M., Kaneko, Y., Kawabata, K., Mori, H., ... & Kung, H. F. (2005). Synthesis and biological evaluation of (E)-3-styrylpyridine derivatives as amyloid imaging agents for Alzheimer's disease. Nuclear medicine and biology, 32(4), 329-335. [Link]

-

Singh, G. N., Borah, K., Muinao, T., Silla, Y., Pal, M., Boruah, H. P. D., & Boruah, R. C. (2019). A simple, modular synthesis of substituted pyridines. The Journal of Organic Chemistry, 84(9), 5005-5020. [Link]

-

Zhou, P., Li, Y., Fan, Y., Wang, Z., Chopra, R., Olland, A., ... & Robichaud, A. J. (2010). Pyridinyl aminohydantoins as small molecule BACE1 inhibitors. Bioorganic & medicinal chemistry letters, 20(7), 2326-2329. [Link]

-

Hamada, Y. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Basak, S., Mukherjee, A., & Ghosh, B. (n.d.). Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Aghaly, M., & El-Subbagh, H. (2023). Multi-targeted anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular modeling study of some pyrazolopyridine hybrids. European Journal of Medicinal Chemistry, 264, 115880. [Link]

-

Zhang, Y., et al. (2023). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 81, 129143. [Link]

-

Chand, P., Kotian, P. L., Morris, P. E., Bantia, S., Walsh, D. A., & Babu, Y. S. (2005). Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase. Bioorganic & medicinal chemistry, 13(7), 2665-2678. [Link]

-

Chichibabin pyridine synthesis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]

-

Wang, G., De Clercq, E., & Li, G. (2019). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry, 62(17), 7965-7978. [Link]

-

Saari, W. S., Wai, J. S., Fisher, T. E., Thomas, C. M., Hoffman, J. M., Rooney, C. S., ... & Goldman, M. E. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of medicinal chemistry, 35(21), 3792-3802. [Link]

-

Chichibabin reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Al-Sanea, M. M., et al. (2022). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega, 7(24), 20655-20670. [Link]

-

Wang, G., De Clercq, E., & Li, G. (2019). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry. [Link]

-

Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 938501. [Link]

-

Miller, K., et al. (2009). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening to Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 53(6), 2445-2452. [Link]

-

Al-Sanea, M. M., et al. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Molecules, 27(12), 3737. [Link]

-

Saleh, N. M., et al. (2025). Synthesis and Computational Studies of New Pyridine, Pyrazole, Pyran, and Pyranopyrimidine-Based Derivatives of Potential Antimicrobial Activity as DNA Gyrase and Topoisomerase IV Inhibitors. ResearchGate. [Link]

-

Ueno, T., Matsuoka, E., Asada, N., Yamamoto, S., Kanegawa, N., Ito, M., ... & Kusakabe, K. I. (2021). Discovery of Extremely Selective Fused Pyridine-Derived β-Site Amyloid Precursor Protein-Cleaving Enzyme (BACE1) Inhibitors with High In Vivo Efficacy through 10s Loop Interactions. Journal of Medicinal Chemistry, 64(20), 15136-15153. [Link]

-

Chichibabin Reaction. (n.d.). Slideshare. Retrieved January 19, 2026, from [Link]

-

Zhang, Y., et al. (2021). Novel Pyridine-Containing Sultones: Structure-Activity Relationship and Biological Evaluation as Selective AChE Inhibitors for the Treatment of Alzheimer's disease. ChemMedChem, 16(20), 3189-3200. [Link]

-

Saleh, N. M., et al. (2021). Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), 2100033. [Link]

-

C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021). Organic Syntheses, 98, 215-231. [Link]

-

El-Sabbagh, O. I., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 239. [Link]

-

Al-Ostoot, F. H., et al. (2020). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Journal of Drug Delivery and Therapeutics, 10(4-s), 209-215. [Link]

-

Al-Ostoot, F. H., et al. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. ResearchGate. [Link]

-

Kumar, S., et al. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology, 4(5), 1-13. [Link]

-

Sharma, S., et al. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Topics in Medicinal Chemistry, 21(25), 2292-2349. [Link]

-

Medel, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3248. [Link]

-

Medel-Vázquez, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

-

Veer, B., & Singh, R. (n.d.). Pyridine derivatives as anti-Alzheimer agents. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Medel-Vázquez, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

-

Basak, S., Mukherjee, A., & Ghosh, B. (n.d.). RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. ResearchGate. [Link]

-

Ukhin, L. Y., et al. (n.d.). Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. PubMed. [Link]

-

Abdellatif, K. R. A., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry. [Link]

-

Minaiyan, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 19(5), 442-447. [Link]

-

Minaiyan, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. PubMed. [Link]

-

Al-Ghorbani, M., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11335-11346. [Link]

-

Saleh, N. M., et al. (2021). Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. ResearchGate. [Link]

-

Singh, G. N., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

-

QSAR model to develop newer generation GSK-3β inhibitors targeting Alzheimer. (2023). ResearchGate. [Link]

-

Calculated IC50 of the synthesized compounds against GSK-3β using the equation obtained. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

3D-QSAR and molecular docking studies on pyrazolopyrimidine derivatives as glycogen synthase kinase-3beta inhibitors. (n.d.). PubMed. [Link]

-

Al-Ghorbani, M., et al. (2022). Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. ResearchGate. [Link]

-

Patel, S., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Invention Today, 14(7), 1-9. [Link]

-

Pop, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]

-

Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][2][3][4]Thiadiazole Moiety. (2024). PubMed. [Link]

-

Singh, G. N., et al. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC. [Link]

-

Chichibabin amination: Easy mechanism. (2022). Chemistry Notes. [Link]

-

Chichibabin pyridinium synthesis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Western Blot Analysis of Phosphorylated Proteins. (n.d.). Wako. Retrieved January 19, 2026, from [Link]

-

Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved January 19, 2026, from [Link]

-

Development of Novel Molecules as Modulators of Amyloid-β Aggregation. (2021). UWSpace. [Link]

-

Novel Amide Derivatives as Modulators of Amyloid-Beta Aggregation. (n.d.). UWSpace. Retrieved January 19, 2026, from [Link]

-

Evaluation of hydrazone and N-acylhydrazone derivatives of vitamin B6 and pyridine-4-carbaldehyde as potential drugs against Alzheimer's disease. (2025). ResearchGate. [Link]

-

Design, synthesis and SAR of a novel pyrazinone series with non-nucleoside HIV-1 reverse transcriptase inhibitory activity. (n.d.). PubMed. [Link]

-

New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-catalysed C-N cross-coupling and nucleophilic aromatic substitution reactions. (2021). ResearchGate. [Link]

-

Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. (2025). ACS Omega. [Link]

-

Synthesis and evaluation of 1,4,5,6-tetrahydropyridazine derivatives as influenza neuraminidase inhibitors. (1999). PubMed. [Link]

-

Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase. (2005). Lookchem. [Link]

-

Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (n.d.). PMC. [Link]

-

Design, Synthesis and Bioactivity Evaluation of Target-Based Antiviral Drugs. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity. (2014). ResearchGate. [Link]

-

Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase. (n.d.). Europe PMC. Retrieved January 19, 2026, from [Link]

Sources

- 1. Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, and SAR of a novel pyrazinone series with non-nucleoside HIV-1 reverse transcriptase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of 1,4,5,6-tetrahydropyridazine derivatives as influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine. This molecule serves as a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics such as indole derivatives and cholinergic drugs.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and elucidation of its role in complex chemical transformations. This guide will delve into the theoretical underpinnings and practical aspects of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While publicly available, experimentally-derived spectra for this specific compound are limited, this guide will provide a robust framework for its analysis based on established principles and data from structurally related molecules.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound, with the chemical formula C₁₀H₁₃NO₃ and a molecular weight of approximately 195.22 g/mol , dictates its characteristic spectroscopic signatures.[1][2] The molecule comprises a pyridine ring substituted at the 3-position with a methoxy group and at the 5-position with a 2-methyl-1,3-dioxolane group.

Molecular Structure Visualization

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in solution. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the protons on the pyridine ring, the methoxy group, and the dioxolane moiety.

Expected Chemical Shifts and Multiplicities: